
1-(2-Ethoxyethyl)piperidin-3-ol
Overview
Description
“1-(2-Ethoxyethyl)piperidin-3-ol”, also known as EPP, is a chemical compound that belongs to the family of piperidine derivatives. It is used in the synthesis of asymmetric acetylenic γ-glycols .
Synthesis Analysis
The synthesis of “1-(2-Ethoxyethyl)piperidin-3-ol” involves the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol . The reaction conditions were optimized to reach satisfactory yields of the target glycols . The highest yield was obtained when the reactions were performed in DMF and THF by adding ketone 1 to a mixture of excess KOH and propargyl alcohol .Molecular Structure Analysis
The molecular formula of “1-(2-Ethoxyethyl)piperidin-3-ol” is C9H19NO2. Its molecular weight is 173.25 g/mol.Chemical Reactions Analysis
The reaction of “1-(2-Ethoxyethyl)piperidin-3-ol” with ethyl bromide involves exclusively the OH group on the quaternary carbon atom to form a monoethyl ether . The mercury-catalyzed hydration involves cyclization with the elimination of a water molecule from the keto glycol moiety, leading to a spiroketone .Scientific Research Applications
Synthesis of Asymmetric Acetylenic γ-Glycols
The compound “1-(2-Ethoxyethyl)piperidin-3-ol” has been used in the synthesis of asymmetric acetylenic γ-glycols . The reactions of 1-(2-Ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols .
Transformations of γ-Glycols
Some transformations of the γ-glycols were studied using "1-(2-Ethoxyethyl)piperidin-3-ol" . It was found that the reaction of 1-(2-Ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol with ethyl bromide involves exclusively the OH group on the quaternary carbon atom to form a monoethyl ether .
Formation of Spiroketone
The mercury-catalyzed hydration of “1-(2-Ethoxyethyl)piperidin-3-ol” involves cyclization with the elimination of a water molecule from the keto glycol moiety, leading to a spiroketone .
Catalytic Reduction
The catalytic reduction of 1-(2-Ethoxyethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidin-4-ol at atmospheric pressure produces a mixture of a saturated and an unsaturated products in a 1:2 ratio .
Quantum-Chemical Calculations
Quantum-chemical calculations of the stable conformers of the synthesized asymmetric acetylenic γ-glycols were performed by the RHF/STO-3G method with geometry optimization using Gaussian 09 software .
Formation of Various Piperidine Derivatives
The compound “1-(2-Ethoxyethyl)piperidin-3-ol” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(2-Ethoxyethyl)piperidin-3-ol”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-(2-ethoxyethyl)piperidin-3-ol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It was found that the reaction of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol with ethyl bromide involves exclusively the oh group on the quaternary carbon atom to form a monoethyl ether .
Biochemical Pathways
It is known that piperidine derivatives can be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
properties
IUPAC Name |
1-(2-ethoxyethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-7-6-10-5-3-4-9(11)8-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFZWHNHOCWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




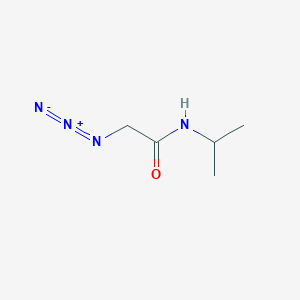


![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
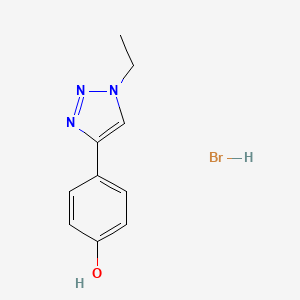

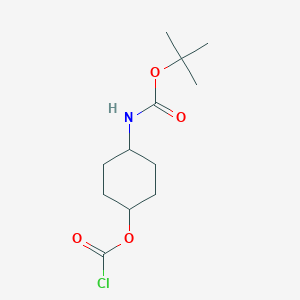
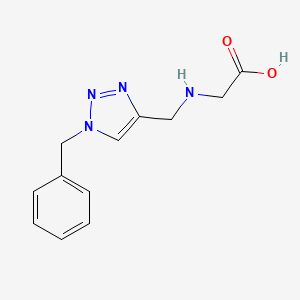

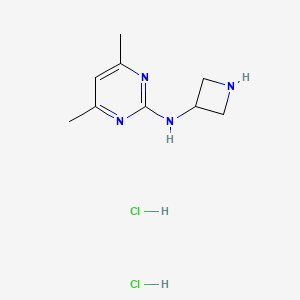


![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)